molecular formula C3H6F2 B3031682 1,2-Difluoropropane CAS No. 62126-90-3

1,2-Difluoropropane

Cat. No.: B3031682
CAS No.: 62126-90-3
M. Wt: 80.08 g/mol
InChI Key: OFHQVNFSKOBBGG-UHFFFAOYSA-N
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Description

1,2-Difluoropropane is an organic compound with the molecular formula C₃H₆F₂ It is a fluorinated derivative of propane, where two hydrogen atoms are replaced by fluorine atoms at the first and second carbon positions

Preparation Methods

1,2-Difluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dichloropropane with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction typically occurs under controlled conditions to ensure the selective replacement of chlorine atoms with fluorine atoms.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

1,2-Difluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: Under certain conditions, this compound can be oxidized to form corresponding fluorinated alcohols or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Difluoropropane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: Fluorinated compounds, including this compound, are often used in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.

    Medicine: Fluorinated compounds are of interest in medicinal chemistry due to their potential to enhance the pharmacokinetic properties of drugs. This compound may serve as a precursor in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including refrigerants and solvents. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

1,2-Difluoropropane can be compared with other fluorinated hydrocarbons, such as:

    1,1-Difluoroethane: A fluorinated ethane derivative with two fluorine atoms on the same carbon. It is used as a refrigerant and propellant.

    1,2-Difluoroethane: Similar to this compound but with a shorter carbon chain. It is used in various industrial applications.

    1,1,1-Trifluoropropane: A fluorinated propane derivative with three fluorine atoms on the same carbon. It has different reactivity and applications compared to this compound.

Properties

IUPAC Name

1,2-difluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2/c1-3(5)2-4/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHQVNFSKOBBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596885
Record name 1,2-Difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62126-90-3
Record name 1,2-Difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Difluoropropane
Reactant of Route 2
1,2-Difluoropropane
Reactant of Route 3
1,2-Difluoropropane
Reactant of Route 4
1,2-Difluoropropane
Reactant of Route 5
1,2-Difluoropropane
Reactant of Route 6
1,2-Difluoropropane

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